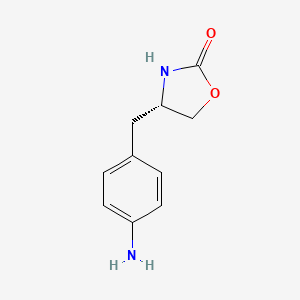

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVSKJKDPLWBD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285890 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152305-23-2 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Chiral Keystone in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one: Properties, Synthesis, and Core Applications

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereodefined oxazolidinone core, combined with a reactive primary aromatic amine, makes it a high-value intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The compound's primary claim to prominence is its role as a pivotal precursor in the manufacturing of Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the treatment of migraine headaches.[1][2]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, spectroscopic profile, synthesis methodologies, and its critical application in the Zolmitriptan synthesis pathway.

Molecular and Physicochemical Profile

The structural integrity and physicochemical properties of this compound are foundational to its utility. The molecule's key features are the (S)-configured stereocenter, the oxazolidinone heterocycle, and the aminobenzyl moiety. This combination provides a stable chiral scaffold and a versatile functional handle for subsequent chemical transformations.

| Property | Data | Source(s) |

| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | [3] |

| CAS Number | 152305-23-2 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | White to light yellow/brown solid/powder | [5][6] |

| Melting Point | 107-111 °C | [7] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [8] |

| Purity (Typical) | ≥97-99% (HPLC) | [5] |

| Storage | Store at 2-8°C or freezer (-20°C) for long-term storage, protect from light | [4][8][9] |

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. Experimental and computational studies have thoroughly characterized this molecule.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aminobenzyl group, the diastereotopic protons of the benzyl methylene (-CH₂-) group, the proton at the chiral center, and the protons on the oxazolidinone ring. The amine (-NH₂) and amide (-NH-) protons will also be visible, with their chemical shifts potentially varying with solvent and concentration.

-

¹³C NMR : The carbon spectrum will display characteristic peaks for the carbonyl carbon of the oxazolidinone ring (~159 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and oxazolidinone moieties.[10][11]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine and the amide, a strong C=O stretching vibration for the cyclic carbamate (oxazolidinone), and C-N and C-O stretching bands.[10][11]

-

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying its enantiomeric excess. Chiral LC methods have been specifically developed to separate the (S)- and (R)-isomers, which is critical for pharmaceutical applications.[5][]

Synthesis and Manufacturing Pathways

The industrial production of this compound is achieved through multi-step synthetic routes, designed to be efficient and stereoselective. One common strategy begins with the readily available chiral precursor, L-4-nitrophenylalanine.

Example Synthesis Protocol from L-4-Nitrophenylalanine

This pathway involves the reduction of the carboxylic acid, cyclization to form the oxazolidinone ring, and a final reduction of the nitro group. The causality behind this sequence is to first establish the chiral alcohol necessary for cyclization before converting the nitro group to the reactive amine, which could interfere with earlier steps.

-

Reduction to Amino Alcohol : L-4-nitrophenylalanine is treated with a reducing agent like sodium borohydride in the presence of an activating agent to reduce the carboxylic acid to a primary alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)-propanol.[13][14]

-

Cyclization : The resulting amino alcohol is cyclized to form the oxazolidinone ring. This can be achieved by reacting it with an agent like phosgene or a phosgene equivalent (e.g., diethyl carbonate).[13][14] The use of diethyl carbonate is often preferred in modern industrial processes to avoid the high toxicity of phosgene.[] This step produces (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

-

Nitro Group Reduction : The final step is the hydrogenation of the aromatic nitro group to the primary amine. This is typically accomplished using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding the target compound.[13][14]

Caption: A representative synthetic pathway to the target compound.

Core Application: The Zolmitriptan Synthesis Pathway

The primary industrial application of this compound is its conversion into Zolmitriptan. This transformation leverages the primary amine for a two-step sequence involving diazotization and reduction, followed by a Fischer indole synthesis.

Protocol: Conversion to Hydrazine Intermediate and Fischer Indole Synthesis

This protocol is a self-validating system; the purity of the initial diazonium salt formation is critical for the success of the subsequent reduction and cyclization steps, directly impacting the yield and purity of the final API.

Part A: Diazotization and Reduction to Hydrazine Intermediate

-

Slurry Formation : this compound is combined with concentrated hydrochloric acid and deionized water in a reactor. The mixture is cooled to between -5°C and 0°C to form a fine slurry.[1] This low temperature is crucial to ensure the stability of the diazonium salt formed in the next step.

-

Diazotization : A pre-cooled aqueous solution of sodium nitrite is added slowly to the slurry while maintaining the low temperature.[1][13] This converts the primary aromatic amine into a diazonium salt. The reaction's progress is monitored to ensure complete conversion.

-

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine derivative, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. A strong reducing agent like stannous chloride in hydrochloric acid is typically used for this transformation.[1][13][15]

-

Isolation : The pH of the reaction mixture is adjusted to precipitate the hydrazine product, which is then filtered, washed, and dried.[13][15]

Part B: Fischer Indole Synthesis to Zolmitriptan

-

Condensation & Cyclization : The hydrazine intermediate is reacted with 4,4-diethoxy-N,N-dimethylbutylamine (or a similar aldehyde equivalent) in a suitable solvent like ethanol.[13][15] The mixture is heated to reflux. This step initiates the Fischer indole synthesis, where the hydrazine and the aldehyde condense, followed by acid-catalyzed cyclization to form the indole ring core of Zolmitriptan.[15]

-

Work-up and Purification : After the reaction is complete, the solvent is removed, and the crude Zolmitriptan is isolated. It is then purified, often via column chromatography or crystallization, to meet the stringent purity requirements for an API.[13]

Caption: Workflow for the synthesis of Zolmitriptan from its key intermediate.

Other Research Applications

Beyond its role in Zolmitriptan synthesis, this compound serves as a versatile scaffold in medicinal chemistry research:

-

Aromatase Inhibitors : N-alkylated derivatives have been synthesized and shown to be potent inhibitors of human placental aromatase, indicating potential applications in oncology.[]

-

Antimicrobial Agents : The compound has been used to create Schiff bases and subsequent zinc (II) metal complexes that exhibit antimicrobial activity.

-

Luminescent Sensors : Derivatives such as 2-azetidinones have been developed for use as luminescent sensors for divalent metal cations.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or manufacturing setting.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Table based on aggregated GHS information.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[16]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[16]

Conclusion

This compound stands as a testament to the power of chiral intermediates in modern drug development. Its well-defined stereochemistry and versatile functionality make it an indispensable component in the synthesis of complex molecules like Zolmitriptan. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any scientist or researcher working within the pharmaceutical development pipeline. Its continued use and exploration in other areas of medicinal chemistry underscore its importance as a privileged structural scaffold.

References

- Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals. Benchchem.

- An improved process for preparation of zolmitriptan.

- This compound | C10H12N2O2. PubChem.

- Application Notes and Protocols: 4-(4-Hydrazinobenzyl)

- (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97%. Sigma-Aldrich.

- 152305-23-2((S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone) Product Description. ChemicalBook.

- A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.

- (S)-4-(4-Aminobenzyl)-2-oxazolidinone. ChemScene.

- Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one.

- (S)-4-(4-Aminobenzyl)-2(1H)

- Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. PubMed.

- (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone. ChemicalBook.

- SAFETY DATA SHEET for (S)-4-Benzyl-2-oxazolidinone. Fisher Scientific.

- (S)-4-(4-Aminobenzyl)-2(1H)-Oxazolidinone CAS 152305-23-2. Ruifu Chemical.

- CAS 171550-12-2 (S)-4-(4-Aminobenzyl)-2-Oxazolidinone. BOC Sciences.

- (S)-4-(4-Aminobenzyl)-1,3-oxazolidine-2-one. CLEARSYNTH.

- Zolmitriptan Related Compound G (this compound). CymitQuimica.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. Zolmitriptan Related Compound G ((S)-4-(4-Aminobenzyl)oxaz… [cymitquimica.com]

- 7. 152305-23-2 CAS MSDS ((S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [amp.chemicalbook.com]

- 9. clearsynth.com [clearsynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 14. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

(S)-4-(4-aminobenzyl)oxazolidin-2-one: An In-depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS No. 152305-23-2) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the triptan-class anti-migraine agent, Zolmitriptan, and is also a key structural motif in the oxazolidinone class of antibiotics like Linezolid.[1][2][3] Its stereochemical purity is paramount to the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications, and analytical characterization.

Core Compound Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 152305-23-2 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 192.21 g/mol | [4][5] |

| Appearance | White to light yellow or brown crystalline powder | [4] |

| Melting Point | 107-111 °C | [4][6][7] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [4] |

| Storage | 2-8°C | [4] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process that prioritizes stereochemical control and high purity. A common and efficient pathway begins with a chiral precursor, L-4-nitrophenylalanine.[8]

Synthetic Workflow Overview

Caption: A typical synthetic route for this compound.[8]

Key Experimental Protocol: Hydrogenation

The final hydrogenation step is critical for achieving the desired amine functionality.

Objective: To reduce the nitro group of (S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one to an amine.

Materials:

-

(S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one

-

Palladium on carbon (5% Pd-C)

-

Methanol

-

Hydrogenation reactor

Procedure:

-

Charge the reactor with (S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one and methanol.

-

Add the 5% Palladium on carbon catalyst.

-

Pressurize the reactor with hydrogen gas.

-

The reaction is typically carried out at a controlled temperature and pressure until completion.

-

Upon completion, the catalyst is filtered off.

-

The solvent is distilled to isolate the crude product.

-

The crude this compound is then purified, often by recrystallization from a suitable solvent like isopropanol, to achieve high purity (typically >99.0% by HPLC).[9][10]

Causality and Trustworthiness: The use of a heterogeneous catalyst like Palladium on carbon allows for easy removal by filtration, ensuring a clean product. The progress of the reaction can be monitored by techniques like HPLC to ensure complete conversion of the starting material, which is a self-validating aspect of the protocol.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of several important drugs.

Zolmitriptan Synthesis

This compound is a key precursor in the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist for migraine treatment.[3][6] The synthesis involves the diazotization of the primary aromatic amine of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, followed by reduction to a hydrazine derivative, which is then cyclized to form the indole core of Zolmitriptan.[1][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]

- 5. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 9. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]

- 10. ruifuchem.com [ruifuchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Foreword: The Strategic Importance of (S)-4-(4-aminobenzyl)oxazolidin-2-one

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan-class of drugs used for the treatment of migraines, such as Zolmitriptan.[1][2] The inherent chirality of this molecule, conferred by the (S)-stereocenter, is crucial for the stereospecific interactions with biological targets that underpin the therapeutic efficacy of the final drug products. This guide provides a comprehensive overview of the prevalent and scientifically robust methodologies for the synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule, this compound, reveals a strategic disconnection approach that hinges on the formation of the oxazolidinone ring and the installation of the aniline functionality. The most common and industrially viable strategy involves the use of a nitro-analogue as a late-stage precursor to the desired amine.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic pathway highlights three key transformations:

-

Nitro Group Reduction: The final step involves the reduction of the aromatic nitro group of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to the corresponding primary amine. This transformation must be selective to avoid cleavage of the oxazolidinone ring.

-

Oxazolidinone Ring Formation: The core heterocyclic structure is typically formed via cyclization of the corresponding amino alcohol, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

-

Amino Acid Reduction: The chiral amino alcohol precursor is readily accessible from the reduction of the carboxylic acid moiety of the commercially available 4-Nitro-(S)-phenylalanine.

This approach is advantageous as it introduces the chiral center early in the synthesis from a readily available and relatively inexpensive chiral starting material.

Detailed Synthetic Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for the synthesis of this compound, along with explanations of the underlying reaction mechanisms.

Part 1: Synthesis of the Key Intermediate, (S)-4-(4-nitrobenzyl)oxazolidin-2-one

This phase of the synthesis involves two main steps: the reduction of 4-nitro-(S)-phenylalanine to (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, followed by the cyclization to form the oxazolidinone ring.

The reduction of the carboxylic acid functionality of 4-nitro-(S)-phenylalanine to the corresponding primary alcohol is a critical step. While various reducing agents can be employed, sodium borohydride in the presence of a suitable activating agent is a common and scalable method.

Experimental Protocol:

-

Suspend 4-nitro-(S)-phenylalanine in a suitable solvent such as methanol.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium borohydride in a compatible solvent. The reaction is typically carried out in the presence of an acid, such as sulfuric acid, which generates diborane in situ for a more effective reduction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and adjust the pH to be basic (pH 12-13) with an aqueous solution of sodium hydroxide.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Causality of Experimental Choices:

-

The use of sodium borohydride with an acid to generate diborane provides a powerful reducing system capable of reducing the carboxylic acid without affecting the nitro group.

-

The basic workup is necessary to neutralize the reaction mixture and ensure the amino alcohol is in its free base form for efficient extraction into the organic phase.

The formation of the oxazolidinone ring from the amino alcohol is typically achieved by reaction with a carbonylating agent. Diethyl carbonate is a widely used reagent for this transformation due to its lower toxicity compared to alternatives like phosgene.[3]

Experimental Protocol:

-

Combine the crude (S)-2-amino-3-(4-nitrophenyl)propan-1-ol with diethyl carbonate and a catalytic amount of a base, such as potassium carbonate.

-

Heat the reaction mixture to a temperature of 90-135 °C.[3][4]

-

The reaction is driven forward by the distillation of the ethanol byproduct.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a solvent such as methanol to dissolve the product and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

Mechanism of Oxazolidinone Formation:

The reaction proceeds via a two-step mechanism. First, the amino group of the amino alcohol acts as a nucleophile and attacks one of the carbonyl carbons of diethyl carbonate, leading to the formation of a carbamate intermediate and the elimination of ethanol. In the second step, an intramolecular nucleophilic attack by the hydroxyl group onto the carbamate carbonyl, with the concomitant elimination of another molecule of ethanol, results in the formation of the stable five-membered oxazolidinone ring.[5][6]

Caption: Mechanism of oxazolidinone formation from an amino alcohol and diethyl carbonate.

Part 2: Reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to this compound

The final step in this synthetic sequence is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

-

Dissolve (S)-4-(4-nitrobenzyl)oxazolidin-2-one in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).[3]

-

Pressurize the reaction vessel with hydrogen gas (typically 40-60 psi).[4]

-

Maintain the reaction at a controlled temperature, often around 30-40 °C, and monitor the uptake of hydrogen.[4]

-

The reaction progress can also be monitored by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to afford the final product in high purity.

Mechanism of Catalytic Hydrogenation of Nitroarenes:

The catalytic hydrogenation of a nitroarene to an aniline is a complex multi-step process that occurs on the surface of the metal catalyst.[7][8] The generally accepted mechanism involves the sequential reduction of the nitro group.

Caption: Simplified direct pathway for the catalytic hydrogenation of a nitroarene.

The reaction proceeds through nitroso and hydroxylamine intermediates.[7] Both the nitroarene and hydrogen gas adsorb onto the catalyst surface, where the hydrogen molecule dissociates into reactive hydrogen atoms. These hydrogen atoms are then sequentially transferred to the nitro group, leading to its reduction.

Alternative Reducing Agents:

While catalytic hydrogenation is highly effective, other reducing agents can also be employed. These include:

-

Iron filings in acidic medium (e.g., acetic acid or hydrochloric acid): A classical and cost-effective method.[3]

-

Stannous chloride (SnCl2) in hydrochloric acid: Another common laboratory-scale method.

-

Sodium dithionite (Na2S2O4): A milder reducing agent that can be useful when other sensitive functional groups are present.[9]

The choice of reducing agent often depends on factors such as scale, cost, functional group tolerance, and desired workup procedure.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Amino Acid Reduction | 4-Nitro-(S)-phenylalanine | Sodium borohydride, Sulfuric acid | Methanol | 0 - RT | >90 |

| Oxazolidinone Formation | (S)-2-amino-3-(4-nitrophenyl)propan-1-ol | Diethyl carbonate, Potassium carbonate | Neat or Methanol | 90 - 135 | 70 - 80 |

| Nitro Group Reduction | (S)-4-(4-nitrobenzyl)oxazolidin-2-one | H2, Raney Nickel or Pd/C | Methanol or Ethanol | 30 - 40 | >95 |

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

-

Appearance: White to light yellow crystalline powder.[10]

-

Melting Point: 107-111 °C.[10]

-

¹H NMR and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the expected structure. The proton NMR will show characteristic signals for the aromatic protons, the benzylic protons, and the protons of the oxazolidinone ring. The carbon NMR will show the corresponding carbon signals.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the cyclic carbamate (lactone), and the aromatic C-H and C=C stretching vibrations.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent-Specific Hazards:

-

Sodium borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage.

-

Diethyl carbonate: Flammable liquid.

-

Raney nickel and Pd/C: Flammable solids, especially when dry. Handle as a slurry in a suitable solvent.

-

Hydrogen gas: Highly flammable. Use in a properly rated and well-maintained hydrogenation apparatus.

-

-

Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be fully aware of their hazards and handling precautions.[7][8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1a | Incomplete reaction; inefficient extraction. | Monitor the reaction closely by TLC to ensure completion. Ensure the pH is sufficiently basic during workup for efficient extraction. |

| Low yield in Step 1b | Incomplete reaction; insufficient removal of ethanol. | Ensure the reaction temperature is high enough to drive the distillation of ethanol. Consider using a Dean-Stark trap to facilitate ethanol removal. |

| Incomplete Nitro Reduction | Inactive catalyst; insufficient hydrogen pressure or reaction time. | Use fresh, active catalyst. Ensure the system is properly sealed and pressurized. Increase the reaction time or hydrogen pressure if necessary. Monitor the reaction by TLC to confirm the disappearance of the starting material.[3] |

| Product Contamination | Incomplete reaction; inefficient purification. | Ensure each step goes to completion before proceeding. Optimize the recrystallization solvent system to effectively remove impurities. Consider column chromatography for purification if recrystallization is insufficient. |

Conclusion

The synthesis of this compound presented herein represents a robust and scalable route to this valuable chiral intermediate. By starting from the readily available 4-nitro-(S)-phenylalanine, the synthesis proceeds through the formation of a key nitro-substituted oxazolidinone intermediate, followed by a high-yielding reduction to the target aniline. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity. This guide provides the necessary technical details and mechanistic understanding to enable researchers and drug development professionals to successfully synthesize this important building block for the advancement of pharmaceutical research and development.

References

-

Biffis, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534–2539. [Link]

-

Fujisaki, F., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.

- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.

- A new reagent for selective reduction of nitro group. (n.d.).

-

Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. [Link]

-

ACS Publications. (2023, August 17). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. ACS Catalysis. [Link]

- National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH Public Access.

-

Study.com. (n.d.). Video: Catalytic Hydrogenation Reaction & Mechanism. [Link]

- ResearchGate. (n.d.). Proposed reaction mechanism for the formation of aliphatic oxazolidinones.

- ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?

- Sigma-Aldrich. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97%.

- ResearchGate. (2025, August 9). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid.

- ChemicalBook. (n.d.). (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR.

-

Semantic Scholar. (2011, August 25). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 4-(4-Hydrazinobenzyl)-2-oxazolidinone as a Key Intermediate in Drug Synthesis.

-

WIPO Patentscope. (2004, July 29). WO/2004/063175 A NOVEL AND AN IMPROVED PROCESS FOR THE PREPARATION OF (S)-4-(4-AMINOBENZyl)-2-OXAZOLIDINONE. [Link]

- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

- Google Patents. (n.d.). WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone: Your Trusted Pharmaceutical Intermediate. Retrieved from a relevant chemical supplier website.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]

- 5. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-(4-aminobenzyl)oxazolidin-2-one starting material

An In-Depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one: Synthesis, Characterization, and Application

Executive Summary

This compound is a pivotal chiral building block in modern pharmaceutical synthesis. Its rigid, stereodefined structure makes it an invaluable starting material, most notably in the industrial-scale production of Zolmitriptan, a widely used medication for the treatment of migraine headaches.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust synthetic pathway, rigorous purification and characterization protocols, and critical safety information. By grounding experimental procedures in mechanistic principles, this document serves as a practical resource for the reliable preparation and validation of high-purity this compound.

Introduction: A Cornerstone Chiral Intermediate

The oxazolidinone ring system, particularly when chiral, represents a class of "chiral auxiliaries" that have revolutionized asymmetric synthesis.[5][6][7] Pioneered by David A. Evans, these auxiliaries temporarily attach to a prochiral substrate to direct subsequent chemical transformations, allowing for exquisite control over the formation of new stereocenters.[6][8][9]

This compound (CAS No: 152305-23-2; Molecular Formula: C₁₀H₁₂N₂O₂) is a highly functionalized derivative within this class.[10][11][12] While it can function as a chiral auxiliary itself, its primary value lies in its role as a pre-formed, enantiomerically pure scaffold. The molecule contains three key features:

-

The (S)-Stereocenter: The chiral center at the C4 position of the oxazolidinone ring is crucial for the stereochemistry of the final active pharmaceutical ingredient (API).

-

The Oxazolidinone Ring: A stable, five-membered heterocyclic ring.

-

The 4-Aminobenzyl Moiety: The primary aromatic amine serves as a versatile chemical handle for subsequent transformations, such as the diazotization and reduction sequence required for Fischer indole synthesis in the preparation of Zolmitriptan.[1][4][13][14]

Its synthesis is therefore a critical upstream process in the manufacturing of several important drugs.

Synthetic Pathways and Mechanistic Rationale

The most established and industrially viable route to this compound begins with the readily available and optically pure amino acid, L-4-nitrophenylalanine. This multi-step process is designed to preserve the initial stereochemistry while systematically building the target molecule.

The general pathway involves three key transformations:

-

Reduction of Carboxylic Acid: The carboxylic acid of L-4-nitrophenylalanine is reduced to a primary alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)propanol.

-

Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring, affording (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

-

Reduction of Nitro Group: The aromatic nitro group is selectively reduced to a primary amine to yield the final product.

Causality Behind the Synthetic Strategy:

-

Stereochemical Integrity: Starting with an enantiopure amino acid (L-4-nitrophenylalanine) ensures that the desired (S)-stereochemistry is carried through the entire synthesis, avoiding costly chiral resolution steps later on.

-

Orthogonal Protection: The nitro group serves as a masked form of the amine. It is stable to the conditions used for the reduction of the carboxylic acid and the cyclization reaction. This allows for the selective manipulation of different functional groups at different stages. The final reduction of the nitro group is a well-understood and high-yielding transformation.[15][16]

-

Robust Cyclization: The formation of the 5-membered oxazolidinone ring from a 1,2-amino alcohol is an intramolecular reaction that is thermodynamically and kinetically favorable. Reagents like diethyl carbonate or triphosgene are effective for this transformation.[17][18]

Caption: Synthetic pathway from L-4-nitrophenylalanine.

Detailed Experimental Protocol

This protocol details the final step of the synthesis: the reduction of the nitro-substituted precursor to the target amine. This is a critical step where reaction conditions must be controlled to ensure complete conversion without side reactions.

Objective: To synthesize this compound from (S)-4-(4-nitrobenzyl)oxazolidin-2-one via catalytic hydrogenation.

Materials and Equipment:

-

(S)-4-(4-nitrobenzyl)oxazolidin-2-one

-

Methanol (MeOH), reagent grade

-

Raney Nickel (50% slurry in water) or 5% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure reactor

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a suitable pressure reactor (e.g., a Parr shaker), add (S)-4-(4-nitrobenzyl)oxazolidin-2-one (1 equivalent).

-

Solvent Addition: Add methanol to the reactor. A typical concentration is around 10-15 mL of methanol per gram of starting material.

-

Catalyst Addition: Carefully add the hydrogenation catalyst. For Raney Nickel, use approximately 10-15% by weight relative to the starting material.[18] If using Pd/C, a lower loading of 1-2% by weight is often sufficient. Note: Handle hydrogenation catalysts with care as they can be pyrophoric when dry.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar or ~45-75 psi).[18] Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 30-40°C) to facilitate the reaction.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.

-

Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

Isolation and Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product as a white to off-white solid.[17]

Purification and Characterization

A self-validating protocol requires rigorous analysis to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Purification

Recrystallization is the primary method for purifying the crude product. Isopropanol is a commonly cited solvent that provides good recovery of high-purity material.[17] The process involves dissolving the crude solid in a minimal amount of hot isopropanol, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold isopropanol, and dried under vacuum.

Characterization

A full suite of analytical techniques should be employed to validate the final product.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 152305-23-2 | [2][10][11] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [10][12] |

| Molecular Weight | 192.21 g/mol | [2][10] |

| Appearance | White to off-white or brown solid | [3] |

| Melting Point | 107-111 °C | [3][10] |

| Solubility | Soluble in DMSO and methanol | [3] |

| ¹H NMR | Data consistent with expected structure | [3] |

| ¹³C NMR | Data consistent with expected structure | [3] |

| IR (KBr, cm⁻¹) | ~1759 (C=O, lactone) | [3] |

| HPLC Purity | ≥97% (typical), up to 99% achievable |[10][17] |

Caption: Post-synthesis validation workflow.

Applications in Drug Development

The primary and most significant application of this compound is as the key starting material for the synthesis of Zolmitriptan .[1][3][10] The synthesis involves a two-step sequence starting from the aminobenzyl oxazolidinone:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl).[1][4][13]

-

Reduction & Cyclization: The diazonium salt is reduced in situ to a hydrazine intermediate, which then undergoes a Fischer indole synthesis with 4,4-dimethoxy-N,N-dimethylbutane-1-amine to construct the indole core of Zolmitriptan.[1][4][13][14]

Beyond this, its unique structure has been explored for creating other biologically active molecules, including 2-azetidinone derivatives with potential as antimicrobial agents and metal cation sensors.[10]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule that provides a reliable and stereochemically defined entry point for the synthesis of complex pharmaceutical agents. The synthetic route from L-4-nitrophenylalanine is a testament to elegant chemical design, utilizing orthogonal protecting groups and robust reactions to build molecular complexity while preserving chirality. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for any scientist or organization involved in the development and manufacturing of Zolmitriptan and related therapeutics.

References

- Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals. Benchchem.

- Easy Access to Evans' Oxazolidinones.

- (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97%. Sigma-Aldrich.

- (S)-4-(4-Aminobenzyl)-2-oxazolidinone. ChemScene.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- (S)-4-(4-Aminobenzyl)-2-(1H)-oxazolidinone | 152305-23-2. SynThink Research Chemicals.

- Application Notes and Protocols: 4-(4-Hydrazinobenzyl)

- (S)

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.

- This compound | C10H12N2O2. PubChem.

- (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2. ChemicalBook.

- US8143417B2 - Method for the preparation of zolmitriptan.

- Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)...

- Chiral auxiliary. Wikipedia.

- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.

- (S)-4-Benzyl-2-oxazolidinone | 90719-32-7.

- WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.

- Chiral Auxiliaries in Asymmetric Synthesis.

- (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7. Sigma-Aldrich.

- (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7. Home Sunshine Pharma.

- EP2751098B1 - An improved process for preparation of zolmitriptan.

- 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube.

- Nitrobenzyl reduction_web version.indd. Mettler Toledo.

- WO2008018090A2 - An improved process for the preparation of zolmitriptan.

- (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1 H NMR. ChemicalBook.

- WO/2004/063175 A NOVEL AND AN IMPROVED PROCESS FOR THE PREPARATION OF (S)-4-(4-AMINOBENZYL)-2- OXAZOLIDINONE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]

- 4. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mt.com [mt.com]

- 17. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]

- 18. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Data of (S)-4-(4-aminobenzyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceuticals. Its structural elucidation and purity assessment are paramount for its application in drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the comprehensive characterization of this compound. This technical guide provides a detailed analysis of the NMR and IR spectral data of this compound, offering insights into its molecular structure and the experimental methodologies for obtaining high-quality spectral data. The information presented herein is intended to support researchers and scientists in their synthetic and analytical endeavors.

Molecular Structure and Key Functional Groups

This compound, with the molecular formula C₁₀H₁₂N₂O₂, possesses a distinct molecular architecture comprising a chiral oxazolidinone ring, a flexible benzyl linker, and a primary aromatic amine.[1] Understanding the interplay of these components is crucial for interpreting its spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are vital for confirming its structure and stereochemistry.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in different chemical environments. The chemical shifts are influenced by the electron-withdrawing and -donating groups within the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.0 | d | ~8.0 |

| Aromatic (2H) | ~6.6 | d | ~8.0 |

| NH (oxazolidinone) | variable | br s | - |

| CH (oxazolidinone) | ~4.2 | m | - |

| CH₂ (oxazolidinone) | ~4.0, ~3.8 | m | - |

| CH₂ (benzyl) | ~2.8, ~2.6 | m | - |

| NH₂ (amine) | variable | br s | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the spectrometer's field strength. "d" denotes a doublet, "m" a multiplet, and "br s" a broad singlet.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The protons on the para-substituted benzene ring typically appear as two distinct doublets, a consequence of their coupling to adjacent protons. The upfield shift of one doublet is attributed to the electron-donating effect of the amino group.

-

Oxazolidinone Ring Protons: The methine (CH) and methylene (CH₂) protons of the oxazolidinone ring resonate in the range of 3.8 to 4.2 ppm. Their complex multiplicity arises from diastereotopicity and coupling to each other.

-

Benzyl Protons: The benzylic methylene protons also exhibit diastereotopicity due to the adjacent chiral center, resulting in separate signals and complex coupling patterns.

-

Labile Protons: The amine (NH₂) and amide (NH) protons are often broad and their chemical shifts are concentration and solvent-dependent. They can be confirmed by D₂O exchange experiments.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (oxazolidinone) | ~158 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C (quaternary) | ~128 |

| Aromatic CH | ~130, ~115 |

| CH (oxazolidinone) | ~55 |

| CH₂ (oxazolidinone) | ~68 |

| CH₂ (benzyl) | ~40 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the spectrometer's field strength.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is significantly deshielded and appears downfield at approximately 158 ppm.

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbon attached to the amino group is shifted downfield, while the other carbons resonate at positions typical for a substituted benzene ring.

-

Oxazolidinone and Benzyl Carbons: The carbons of the oxazolidinone ring and the benzylic methylene group appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2][3] The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3100 | N-H stretch | Amide (-NH-) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1759 | C=O stretch | Lactone (Oxazolidinone) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1510, 1450 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Ester/Lactone |

| ~830 | C-H out-of-plane bend | para-disubstituted Aromatic |

Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The peak at ~1759 cm⁻¹ for the lactone carbonyl is a particularly strong and characteristic absorption.[2]

Interpretation of the IR Spectrum:

-

N-H Stretching Region: The presence of both a primary amine and a secondary amide is confirmed by the characteristic N-H stretching vibrations in the 3450-3100 cm⁻¹ region.

-

Carbonyl Stretching: A strong and sharp absorption band around 1759 cm⁻¹ is indicative of the carbonyl group within the five-membered lactone ring of the oxazolidinone.

-

Aromatic and Aliphatic C-H Stretching: The bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the benzyl and oxazolidinone methylene groups.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a complex pattern of absorptions, including C-C stretching, C-N stretching, and various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

Figure 3: Workflow for FT-IR spectral analysis using the KBr pellet method.

Causality in Experimental Choices:

-

KBr Pellet Method: This is a common technique for solid samples, as KBr is transparent in the mid-IR region and forms a good matrix for the sample. [4]Proper grinding is crucial to minimize light scattering and obtain sharp, well-resolved peaks.

-

Background Spectrum: Acquiring a background spectrum is essential to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

Conclusion

The spectral data of this compound, as elucidated by NMR and IR spectroscopy, provide a detailed and definitive fingerprint of its molecular structure. The characteristic chemical shifts in the ¹H and ¹³C NMR spectra, coupled with the specific vibrational frequencies in the IR spectrum, allow for unambiguous identification and quality assessment of this important pharmaceutical intermediate. By following robust experimental protocols, researchers can obtain high-quality spectral data, ensuring the integrity and reliability of their scientific findings and supporting the development of novel therapeutics.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Technium Science. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Chirality in NMR spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Introduction

(S)-4-(4-aminobenzyl)oxazolidin-2-one, with a CAS Number of 152305-23-2, is a chiral building block of significant interest in pharmaceutical synthesis.[1][2] Its primary application lies in its role as a key intermediate in the production of Zolmitriptan, a serotonin receptor agonist used in the treatment of migraines.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this intermediate is paramount. These properties, particularly melting point and solubility, are not merely data points; they are critical parameters that influence process development, formulation, bioavailability, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a detailed examination of the melting point and solubility of this compound. It is designed to offer not just the "what," but the "how" and "why," reflecting a Senior Application Scientist's perspective on the practical application and interpretation of these fundamental physical characteristics.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (S)-4-(4-Aminobenzyl)-2-oxazolidinone, Zolmitriptan Impurity E |

| CAS Number | 152305-23-2 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol [1][6] |

| Appearance | White to light yellow crystalline powder[2][7][8] |

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and is a key parameter for identification.[9] For a pure compound, the melting range is typically sharp, spanning a narrow range of 0.5-1.0°C. The presence of impurities tends to depress the melting point and broaden the melting range.[9] In the context of pharmaceutical development, the melting point influences the compound's solubility and dissolution rate, which are critical for bioavailability.[10]

Reported Melting Point Data

The melting point of this compound has been reported by several suppliers and is generally consistent.

| Melting Point Range (°C) | Source |

| 107-111 °C | Sigma-Aldrich[1], NINGBO INNO PHARMCHEM CO.,LTD.[2], Home Sunshine Pharma[7], ChemicalBook[11] |

| 121-123 °C | Sigma-Aldrich (lit.)[1] |

| 107-110 °C | Sigma-Aldrich (lit.)[1] |

| 95-100 °C | ChemicalBook (synthesis report)[11] |

The most frequently cited range is 107-111 °C . The variations in literature values could be attributed to different analytical methods or residual impurities from various synthetic routes. The lower range of 95-100 °C was reported from a specific synthesis and may reflect a different level of purity.[11]

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of this compound using a digital melting point apparatus. This method is chosen for its accuracy and the small sample size required.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety goggles

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[12]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[12]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 10-15°C below the expected melting point (e.g., set to 95°C).

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set a slow heating rate, typically 1-2°C per minute.[12] A slow ramp rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.[12]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and observing the sample.

-

Record the temperature (T₂) at which the last solid crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Confirmation:

-

Allow the apparatus to cool sufficiently.

-

Perform a second determination with a fresh capillary tube and sample to ensure reproducibility.

-

Data Interpretation:

-

A sharp melting range (e.g., 109-110°C) is indicative of high purity.

-

A broad and depressed melting range (e.g., 104-108°C) suggests the presence of impurities.

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Part 2: Solubility Analysis

Solubility is a critical physicochemical property that dictates how a drug substance is absorbed, distributed, and ultimately, its bioavailability.[4][13][14] For a compound like this compound, which is an intermediate, its solubility characteristics are crucial for reaction work-up, purification (e.g., crystallization), and handling. The "like dissolves like" principle is a useful starting point, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[15][16]

The molecular structure of this compound contains both polar functional groups (amine, oxazolidinone with its amide and ether linkages) and a non-polar region (the benzene ring). This amphiphilic nature suggests it will have varied solubility across different solvents.

Known Solubility Data

Published data on the solubility of this compound is limited. However, supplier information indicates its solubility in specific organic solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook[11], Chem-Impex[6] |

| Methanol | Soluble | ChemicalBook[11], Chem-Impex[6] |

Experimental Protocol for Solubility Determination

A comprehensive solubility profile is essential for process development. The following protocol describes a standard method for determining the qualitative and semi-quantitative solubility of this compound in a range of pharmaceutically relevant solvents.

Objective: To determine the solubility of this compound in water, acidic and basic aqueous solutions, and various organic solvents.

Materials:

-

This compound sample

-

Analytical balance

-

Vortex mixer

-

Small test tubes or vials (e.g., 1 dram)

-

Graduated pipettes or micropipettes

-

Solvents:

-

Purified Water

-

5% (w/v) Aqueous HCl

-

5% (w/v) Aqueous NaOH

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Hexane

-

Methodology:

-

Initial Qualitative Assessment:

-

Place approximately 20-30 mg of the compound into a labeled test tube.

-

Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vortex the mixture vigorously for 30-60 seconds.[17]

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at a concentration of >20-30 mg/mL. If it does not dissolve, it is classified as "insoluble" or "sparingly soluble."

-

-

Acid-Base Solubility (Critical for API Intermediates):

-

The presence of a primary amine group (-NH₂) suggests that the compound will be basic. Therefore, its solubility is expected to increase significantly in acidic solutions due to the formation of a more polar ammonium salt.[18]

-

Perform the solubility test with 5% HCl. If the compound is insoluble in water but dissolves in 5% HCl, it confirms its basic nature.[17]

-

Perform the solubility test with 5% NaOH. The oxazolidinone ring contains a lactam-like structure, which could potentially undergo hydrolysis under strong basic conditions, especially with heating, but is unlikely to significantly enhance solubility at room temperature. Observing its behavior in a base is still a standard part of solubility classification.

-

-

Semi-Quantitative Determination (Shake-Flask Method):

-

Accurately weigh a specific amount of the compound (e.g., 50 mg) into a vial.

-

Add a measured volume of the solvent (e.g., 1.0 mL).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand and let any undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, filter it through a syringe filter (e.g., 0.22 µm) to remove any particulates, and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Data Interpretation: Solubility can be classified according to standard pharmacopeial definitions (e.g., USP). The results will guide the choice of solvents for reaction, extraction, and crystallization. For instance, high solubility in dichloromethane and low solubility in hexane would suggest this solvent/anti-solvent pair could be effective for crystallization.

Workflow Visualization

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are foundational to its effective use in pharmaceutical manufacturing. A melting point in the range of 107-111 °C serves as a reliable indicator of identity and purity. The compound's solubility profile, characterized by solubility in polar organic solvents like methanol and DMSO and likely enhanced solubility in aqueous acid, dictates the methodologies for its purification and handling. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and to build a comprehensive understanding of this key pharmaceutical intermediate. Rigorous characterization of these physical properties is an indispensable step in ensuring process control, reproducibility, and the quality of the final API.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone: Your Trusted Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemistry For Everyone. (2023, December 29). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Jouyban, A. (2009). An interesting relationship between drug absorption and melting point. PubMed. Retrieved from [Link]

-

Chemistry For Everyone. (2024, January 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

ResearchGate. (2015, August 8). (PDF) Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

ALWSCI. (2023, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-Oxazolidinone CAS 152305-23-2 Purity >99.0% (HPLC) Zolmitriptan Intermediate Factory. Retrieved from [Link]

Sources

- 1. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97 152305-23-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 152305-23-2 CAS MSDS ((S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. jmpas.com [jmpas.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.ws [chem.ws]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

(S)-4-(4-Aminobenzyl)oxazolidin-2-one: A Chiral Keystone for Modern Pharmaceuticals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral building block of significant importance in medicinal chemistry and pharmaceutical development. Its structure combines a stereochemically defined oxazolidinone ring with a functionalized aminobenzyl moiety, making it a highly valuable intermediate for the synthesis of complex, biologically active molecules. The oxazolidinone core itself is recognized as a "privileged scaffold," appearing in a range of therapeutics, most notably antibiotics like Linezolid.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, with a particular focus on its pivotal role in the industrial production of the anti-migraine agent, Zolmitriptan.[3][4][5] We will delve into detailed synthetic protocols, explain the causality behind experimental choices, and present data-driven insights to empower researchers in their drug discovery and development endeavors.

The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxazolidinone ring is more than just a heterocyclic motif; it is a cornerstone of modern drug design.[6] Its prevalence stems from a combination of favorable properties:

-

Metabolic Stability: The cyclic carbamate is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.

-